molecular formula C12H17NO3S B2756159 (E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acrylamide CAS No. 1799241-17-0

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acrylamide

Cat. No. B2756159
CAS RN: 1799241-17-0
M. Wt: 255.33
InChI Key: NHAZADVJSKNKJW-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acrylamide, also known as HET0016, is a small molecule inhibitor that selectively targets the 20-HETE (20-hydroxyeicosatetraenoic acid) pathway. This pathway is involved in the regulation of blood pressure, inflammation, and angiogenesis. HET0016 has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Industrially Applicable Strategies for Mitigating Acrylamide and Furan in Food

Research on acrylamide and furanic compounds, including furan and 5-hydroxymethylfurfural (HMF), focuses on their formation in heat-treated foods and their potential health risks. Strategies to mitigate these compounds in food involve preventive measures like the use of asparaginase and thermal input reduction (low temperature-long time dehydration; dielectric heating), and removal interventions such as vacuum treatment to extract formed compounds from the finished product (Anese et al., 2013).

Enantioselective Ene-Reduction of Acrylamides by Marine and Terrestrial Fungi

The study on the ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide using marine and terrestrial-derived fungi presents a green organic chemistry synthesis approach. It demonstrates the potential of utilizing microbial biotransformations for the enantioselective synthesis of compounds, highlighting the role of fungi in modifying acrylamide derivatives to achieve desired configurations and functionalities (Jimenez et al., 2019).

Intramolecular Cyclization of Mercaptomethyl Derivatives

The research on alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates explores the cyclization of mercaptomethyl derivatives adjacent to the furan ring. This study reveals the chemical reactivity of furan-containing acrylates and their potential in synthesizing complex cyclic structures, which could be relevant in developing novel pharmaceuticals or material sciences (Pevzner, 2021).

SARS Coronavirus Helicase Inhibition

A novel chemical compound structurally related to acrylamides, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, was identified to suppress the enzymatic activities of SARS coronavirus helicase. This research underscores the therapeutic potential of furan-acrylamide derivatives in antiviral drug development, indicating a promising avenue for treating viral infections (Lee et al., 2017).

properties

IUPAC Name

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-12(15,9-17-2)8-13-11(14)4-3-10-5-6-16-7-10/h3-7,15H,8-9H2,1-2H3,(H,13,14)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAZADVJSKNKJW-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=COC=C1)(CSC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=COC=C1)(CSC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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